

Synthesis of Deuterated Terbuthylazine Metabolites: An In-depth Technical Guide

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Compound of Interest		
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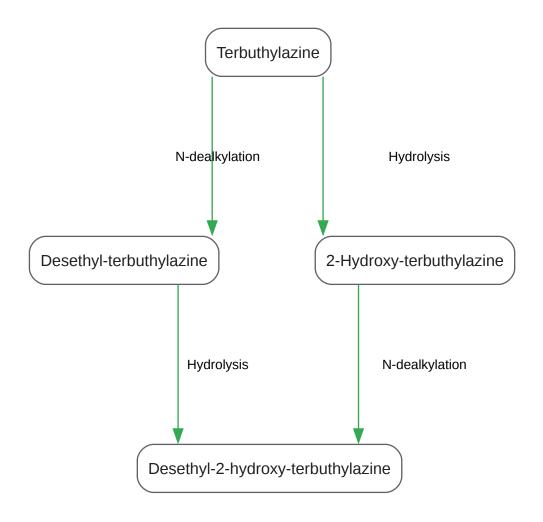
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for preparing deuterated terbuthylazine and its primary metabolites: desethyl-terbuthylazine and 2-hydroxy-terbuthylazine. The synthesis of these isotopically labeled compounds is crucial for their use as internal standards in quantitative mass spectrometry-based assays, enabling accurate monitoring of terbuthylazine and its breakdown products in various matrices. This guide details the proposed synthetic strategies, experimental protocols, and methods for characterization.

Overview of Terbuthylazine and its Metabolites

Terbuthylazine is a widely used s-triazine herbicide. In the environment and biological systems, it undergoes metabolic transformation, primarily through two key pathways: N-dealkylation and hydrolysis. The N-dealkylation of the ethylamino side chain results in the formation of desethylterbuthylazine. Hydrolysis of the chlorine atom at the C2 position of the triazine ring leads to the formation of 2-hydroxy-terbuthylazine. A subsequent dealkylation of 2-hydroxy-terbuthylazine can also yield desethyl-2-hydroxy-terbuthylazine. The major metabolic pathways are illustrated below.





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Caption: Major metabolic pathways of terbuthylazine.

Synthesis of Deuterated Terbuthylazine (Terbuthylazine-d5)

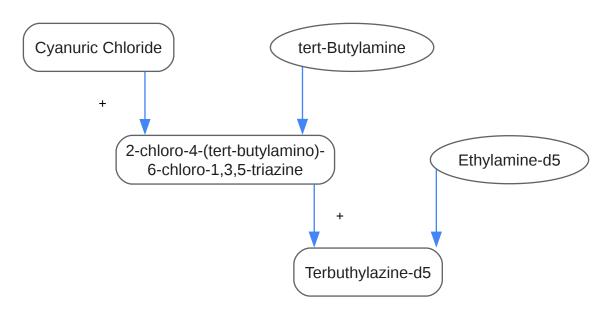
The synthesis of deuterated terbuthylazine, specifically with deuterium atoms on the ethyl group (terbuthylazine-d5), is achieved by employing a deuterated precursor, ethylamine-d5, in the final step of the triazine ring construction. The general synthesis of triazine herbicides involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride.[1][2]

Synthetic Pathway

The synthesis commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The first chlorine atom is substituted with tert-butylamine. Due to the temperature-dependent reactivity



of the chlorine atoms on the triazine ring, this reaction can be controlled to achieve monosubstitution.[3] Subsequently, the second chlorine atom is substituted with ethylamine-d5 to yield terbuthylazine-d5.



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Caption: Synthesis of Terbuthylazine-d5.

Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine

- Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
- Slowly add a solution of tert-butylamine (1 equivalent) to the cooled solution of cyanuric chloride.
- Add a base, such as sodium carbonate or potassium carbonate (1 equivalent), to neutralize the HCl generated during the reaction.
- Stir the reaction mixture vigorously at 0-5 °C for 4-6 hours.[4]
- Monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of N2-(tert-butyl)-6-chloro-N4-(ethyl-d5)-1,3,5-triazine-2,4-diamine (Terbuthylazine-d5)

- Dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent like acetone or THF.
- Add ethylamine-d5 hydrochloride (1 equivalent) and a base such as sodium hydroxide (2 equivalents) to the solution.
- Heat the reaction mixture to a moderately elevated temperature (e.g., 40-50 °C) and stir for several hours.
- · Monitor the reaction by TLC.
- After completion, cool the mixture and pour it into water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure terbuthylazine-d5.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of terbuthylazined5, based on typical yields for similar triazine syntheses.



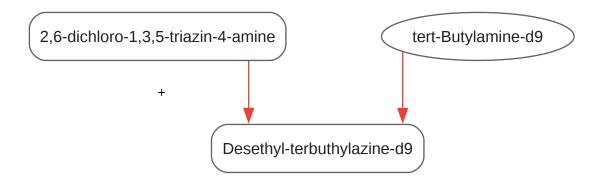
Parameter	Value	Reference
Yield (Step 1)	> 90%	[3]
Yield (Step 2)	80-90%	General estimate
Isotopic Purity	> 98%	Based on precursor
Molecular Formula	C ₉ H ₁₁ D ₅ ClN ₅	
Molecular Weight	234.74 g/mol	_

Synthesis of Deuterated Desethyl-terbuthylazine (Desethyl-terbuthylazine-d9)

Desethyl-terbuthylazine is a primary metabolite formed by the removal of the ethyl group from terbuthylazine. For use as an internal standard, it is desirable to have the deuterium labels on the tert-butyl group (desethyl-terbuthylazine-d9). This is synthesized by reacting the appropriate chlorinated triazine intermediate with deuterated tert-butylamine.

Synthetic Pathway

The synthesis starts with 2,6-dichloro-1,3,5-triazin-4-amine, which is prepared from cyanuric chloride and ammonia. This intermediate is then reacted with tert-butylamine-d9.



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Caption: Synthesis of Desethyl-terbuthylazine-d9.

Experimental Protocol



- Prepare 6-chloro-1,3,5-triazine-2,4-diamine by reacting cyanuric chloride with an excess of ammonia.
- React 6-chloro-1,3,5-triazine-2,4-diamine (1 equivalent) with tert-butylamine-d9 (1 equivalent) in a suitable solvent in the presence of a base at an elevated temperature.
- Monitor the reaction by TLC.
- Upon completion, work up the reaction mixture as described for terbuthylazine-d5 to isolate the crude product.
- Purify the product by column chromatography or recrystallization.

Ouantitative Data

Parameter	Value	Reference
Yield	70-80%	General estimate
Isotopic Purity	> 98%	Based on precursor
Molecular Formula	C7H3D9CIN5	C7H12CIN5 (non-deuterated)
Molecular Weight	210.72 g/mol	C7H12CIN5 (non-deuterated)

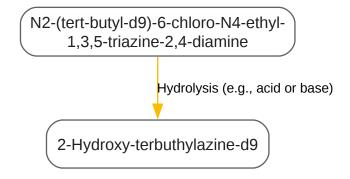
Synthesis of Deuterated 2-Hydroxy-terbuthylazine (2-Hydroxy-terbuthylazine-d9)

2-Hydroxy-terbuthylazine is formed by the hydrolysis of the chloro group of terbuthylazine. The deuterated analog, with the label on the tert-butyl group, can be synthesized from deuterated terbuthylazine or by hydrolysis of an appropriate deuterated intermediate. A more direct route involves the hydrolysis of a deuterated chlorotriazine precursor.

Synthetic Pathway

The synthesis can be achieved by the hydrolysis of N2-(tert-butyl-d9)-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine. This precursor is synthesized similarly to terbuthylazine, but using tert-butylamine-d9 and non-deuterated ethylamine.





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